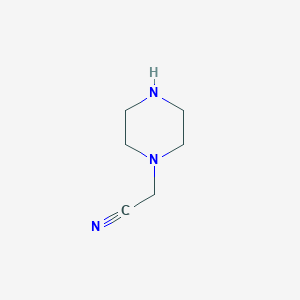

2-(Piperazin-1-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOHVIKZCDXJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573616 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58619-56-0 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-(Piperazin-1-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of piperazine with chloroacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Another method involves the use of ®-1-BOC-3-hydroxymethyl piperazine as a starting material, followed by a series of reactions including PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB . This method avoids the use of hazardous reagents and is considered safer and more cost-effective.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperazin-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are employed.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Piperazin-1-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the synthesis of drugs targeting various diseases, such as cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 2-(Piperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Their Properties

The structural analogues of 2-(Piperazin-1-yl)acetonitrile are characterized by substitutions on the piperazine ring or the aromatic/acetonitrile moieties. Below is a comparative analysis of key derivatives:

Actividad Biológica

2-(Piperazin-1-yl)acetonitrile is a compound that has garnered attention for its diverse biological activities. Its structure, featuring a piperazine ring, contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and potential neuropharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical formula for this compound is C₇H₁₄N₂, with a molecular weight of 142.20 g/mol. The compound can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In particular, its derivatives have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study : A study demonstrated that derivatives of piperazine compounds exhibited effective antibacterial activity in vitro against MRSA and other resistant strains. The minimum inhibitory concentration (MIC) was recorded at various concentrations, indicating potent antibacterial properties .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | MRSA |

| Derivative A | 16 | MRSA |

| Derivative B | 8 | E. coli |

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Research Findings : A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. Compounds that include the piperazine moiety demonstrated enhanced cytotoxicity against various cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.0 | HT29/DOX |

| Derivative C | 3.0 | A549/DOX |

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives may possess neuropharmacological properties. These compounds have been investigated for their potential effects on neurotransmitter systems.

- Study Insights : Research indicates that certain piperazine derivatives can modulate serotonin receptors, which may contribute to their antidepressant-like effects in animal models .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.

- Anticancer Mechanism : By inhibiting P-gp, it enhances the efficacy of chemotherapeutic agents.

- Neuropharmacological Mechanism : It potentially modulates neurotransmitter receptor activity.

Q & A

Q. Key Variables :

- Solvent : Acetonitrile or methanol for solubility and reactivity .

- Catalyst : Raney nickel for selective reduction .

- Reagent Ratios : Excess 2-chloroacetonitrile ensures complete substitution .

Q. Table 1: Representative Syntheses

| Derivative | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3d (Pyridin-2-yl derivative) | 2-chloroacetonitrile, reflux | Acetonitrile, 80°C | 97.5% | |

| 4d (Amine derivative) | H₂, Raney nickel | 60 psi, 12 h | 93% |

What safety precautions are necessary when handling this compound?

Q. Basic Research Focus

Q. Critical Protocols :

- Ventilation : Ensure lab airflow ≥0.35 m/s to prevent vapor accumulation .

- Emergency Response : Rinse eyes with water for 15 minutes; seek medical attention for ingestion .

How can the purity of this compound be assessed using analytical techniques?

Q. Basic Research Focus

Q. Table 2: NMR Data for 3d

| Proton Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Piperazine CH₂ | 2.63–2.66 | t (J = 6 Hz) | Adjacent to nitrogen |

| Acetonitrile CH₂ | 3.52 | s | Central nitrile link |

| Pyridine aromatic protons | 6.58–8.15 | m/d | Substituent ring |

What challenges arise in the structural elucidation of derivatives via NMR?

Q. Advanced Research Focus

- Signal Overlap : Piperazine protons (δ 2.6–3.6 ppm) may overlap with aliphatic chains, requiring 2D NMR (e.g., COSY, HSQC) for resolution .

- Dynamic Effects : Conformational flexibility in the piperazine ring complicates splitting patterns. Low-temperature NMR (e.g., −40°C) can stabilize rotamers .

Case Study :

In 3d, the pyridine ring’s deshielding effect shifts aromatic protons to δ 8.14–8.15 ppm, distinguishing them from piperazine signals .

How do reaction conditions affect yield and selectivity in nitrile-to-amine reductions?

Q. Advanced Research Focus

Q. Table 3: Reduction Efficiency

| Derivative | Catalyst | Pressure | Time | Yield |

|---|---|---|---|---|

| 4a | Raney nickel | 60 psi | 12 h | 93% |

| 4e | Raney nickel | 60 psi | 12 h | 97% |

What methodologies resolve conflicting data in reaction optimization?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions via response surface modeling .

- Cross-Validation : Compare HPLC purity with NMR integration ratios to detect unaccounted impurities .

Example : A 5% discrepancy in yield between batches was traced to residual moisture in acetonitrile, resolved by molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.